Sigma-1 Receptor Binding Affinity: Direct Comparison with the Bis-Benzyl Analog CHEMBL434393
N-Benzyl-4-phenylbutan-2-amine (CHEMBL19628) binds to the sigma-1 receptor with a Ki of 9.60 nM [1]. Its close structural analog, (1-benzyl-butyl)-(4-phenyl-butyl)-amine (CHEMBL434393), which bears an additional benzyl substituent on the alpha-carbon of the butyl chain, exhibits an approximately 3.6-fold higher affinity with a Ki of 2.70 nM in the same assay system [2]. This direct comparison, derived from the same research group and assay methodology, demonstrates that N-benzyl-4-phenylbutan-2-amine retains potent single-digit nanomolar sigma-1 affinity while possessing lower molecular complexity and more favorable physicochemical properties (AlogP 3.80, MW 239.36) than the bulkier bis-benzyl analog.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 9.60 nM |
| Comparator Or Baseline | (1-Benzyl-butyl)-(4-phenyl-butyl)-amine (CHEMBL434393): Ki = 2.70 nM |
| Quantified Difference | CHEMBL434393 is 3.56-fold more potent; target compound affinity is 28% of comparator affinity |
| Conditions | Guinea pig brain membrane homogenates; [³H]-pentazocine radioligand displacement; data curated in BindingDB from Glennon et al., J Med Chem, 1994 |
Why This Matters
For researchers requiring a sigma-1 ligand with balanced potency and simplified molecular architecture (fewer rotatable bonds, lower MW) suitable for further derivatization, N-benzyl-4-phenylbutan-2-amine offers a defined intermediate-affinity reference point distinct from the superpotent bis-benzyl analog.
- [1] BindingDB BDBM50041248. Benzyl-(4-phenyl-butyl)-amine (CHEMBL19628). Ki = 9.60 nM, sigma-1 receptor, guinea pig brain membranes, [³H]-pentazocine. Source publication: Glennon RA et al., J Med Chem 37(8):1214-1219 (1994). View Source
- [2] BindingDB BDBM50041241. (1-Benzyl-butyl)-(4-phenyl-butyl)-amine (CHEMBL434393). Ki = 2.70 nM, sigma-1 receptor, guinea pig brain membranes, [³H]-pentazocine. Source publication: Glennon RA et al., J Med Chem 37(8):1214-1219 (1994). View Source
